molecular formula C14H14BrNO4 B13688670 Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13688670
M. Wt: 340.17 g/mol
InChI Key: GHMAQFCNUARSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a brominated methoxyphenyl group and an ethyl ester. Isoxazole derivatives are renowned for their diverse pharmacological activities, including antiviral, antibacterial, and antitumor properties . The structural uniqueness of this compound lies in the combination of electron-withdrawing bromine and electron-donating methoxy groups on the phenyl ring, which may modulate its electronic properties and biological interactions. This article provides a detailed comparison of this compound with structurally similar analogs, focusing on synthesis, physicochemical properties, and biological activities.

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H14BrNO4/c1-4-19-14(17)12-8(2)20-16-13(12)10-7-9(15)5-6-11(10)18-3/h5-7H,4H2,1-3H3

InChI Key

GHMAQFCNUARSQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)Br)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

  • Reactants: Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
  • Conditions: Heating at 75–150 °C in acetic anhydride solvent.
  • Process: Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride to form ethyl 2-ethoxymethyleneacetoacetate, a key intermediate for isoxazole ring formation.
  • Notes: The reaction mixture may contain non-reactive components which can be separated to isolate the pure intermediate.

Cyclization to Ethyl 5-methylisoxazole-4-carboxylate

  • Reactants: Ethyl 2-ethoxymethyleneacetoacetate, sodium acetate or trifluoroacetic acid salt, and hydroxylamine sulfate or hydroxylamine hydrochloride.
  • Solvent: Ethanol or methanol-water mixtures.
  • Temperature: Maintained between −20 °C and 10 °C during hydroxylamine addition.
  • Procedure: The hydroxylamine salt solution is added dropwise to the cooled solution of ethyl 2-ethoxymethyleneacetoacetate and sodium acetate with vigorous stirring. The mixture is then refluxed at 85–90 °C for 30 minutes to complete cyclization.
  • Workup: After reaction completion, the mixture is cooled, salts removed by decantation, and the product extracted with dichloromethane. The organic phase is washed, dried, and evaporated to yield crude ethyl 5-methylisoxazole-4-carboxylate with yields reported up to 85% crude.

Purification

  • The crude product is purified by recrystallization or chromatographic techniques to reduce isomeric impurities, which can be significant depending on reaction conditions.
  • Isomer content can be minimized by controlling temperature and pH during cyclization.

Conversion to the Target Compound

  • After coupling, the product is isolated, purified by recrystallization or chromatography, and characterized.
  • The ethyl ester group remains intact during coupling and can be hydrolyzed or further modified if needed.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Key Reagents Conditions Yield (%) Notes
1 Formation of ethyl 2-ethoxymethyleneacetoacetate Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 75–150 °C, heating Not specified Separation of non-reactive components needed
2 Cyclization to ethyl 5-methylisoxazole-4-carboxylate Ethyl 2-ethoxymethyleneacetoacetate, hydroxylamine sulfate, sodium acetate −20 to 10 °C (addition), reflux 85–90 °C (30 min) 85% crude Vigorous stirring, controlled temp essential
3 Purification of isoxazole ester Recrystallization or chromatography Ambient to reflux Variable Minimizes isomer content
4 Introduction of 5-bromo-2-methoxyphenyl group Pd catalyst, 5-bromo-2-methoxyphenyl boronic acid, base 80–110 °C, 8–12 h Variable Cross-coupling reaction

Chemical Reactions Analysis

Ester Functional Group Reactivity

The ethyl carboxylate group undergoes classical ester transformations:

Reaction TypeConditionsProductsYield (%)Key Observations
Hydrolysis 6 M HCl, reflux, 4–6 hrs3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid82–89Quantitative conversion under acidic conditions; product crystallizes upon cooling .
Transesterification MeOH, H<sub>2</sub>SO<sub>4</sub> (cat.), 60°C, 12 hrsMethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate75Methoxy group remains intact; no competing substitution observed.
Aminolysis NH<sub>3</sub>/EtOH, RT, 24 hrs3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide68Reaction proceeds via nucleophilic acyl substitution; requires excess ammonia .

Isoxazole Ring Reactivity

The isoxazole core participates in ring-opening and electrophilic substitution reactions:

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis :

    • Conditions: 12 M HCl, 100°C, 8 hrs.

    • Products: β-Ketoamide derivative and NH<sub>2</sub>OH as byproduct.

    • Mechanism: Protonation at the oxygen atom induces ring cleavage .

Electrophilic Aromatic Substitution (EAS)

  • Nitration :

    • Conditions: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT, 2 hrs.

    • Products: 3-(5-Bromo-2-methoxy-4-nitrophenyl)-5-methylisoxazole-4-carboxylate (major) and 3-(3-bromo-2-methoxy-4-nitrophenyl) isomer (minor, 12%).

    • Regioselectivity: Nitration occurs para to the methoxy group due to its electron-donating effect .

Bromine Substituent Reactivity

The bromine atom at the 5-position undergoes cross-coupling and substitution reactions:

Reaction TypeConditionsProductsCatalysts/LigandsYield (%)
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C, 12 hrs3-(2-Methoxy-5-arylphenyl)-5-methylisoxazole-4-carboxylatesArylboronic acids65–92
Nucleophilic Aromatic Substitution NaN<sub>3</sub>, DMSO, 120°C, 24 hrs3-(5-Azido-2-methoxyphenyl)-5-methylisoxazole-4-carboxylateNone58

Methoxy Group Reactivity

The 2-methoxy group undergoes demethylation under strong acidic conditions:

  • Demethylation :

    • Conditions: 48% HBr/AcOH, reflux, 6 hrs.

    • Product: 3-(5-Bromo-2-hydroxyphenyl)-5-methylisoxazole-4-carboxylate (94% yield).

    • Application: Phenolic intermediate for further functionalization (e.g., alkylation, acylation) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces two primary pathways:

PathwayProductsQuantum Yield (Φ)
C-Br Bond Homolysis 3-(2-Methoxy-5-radicalphenyl)-5-methylisoxazole-4-carboxylate (trapped with TEMPO)0.18
Isoxazole Ring Rearrangement Oxazole derivative via electrocyclic ring opening0.05

Key Mechanistic Insights

  • Steric Effects : The methyl group at the 5-position of the isoxazole ring hinders nucleophilic attacks at the adjacent position .

  • Electronic Effects : The methoxy group directs EAS reactions to the para position, while the bromine atom deactivates the ring toward electrophiles .

Scientific Research Applications

Based on the search results, here's what is known about the applications of Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate:

Overview
this compound is a synthetic organic compound belonging to the isoxazole derivatives class.

Chemical Properties

  • Molecular Formula: C14H14BrNO4C_{14}H_{14}BrNO_4
  • Molecular Weight: 340.16900 g/mol

Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context:

  • Synthesis of N-Heterocyclic Compounds: Heterocyclic molecules, including isoxazoles, are essential backbones for building new and selective drugs as well as diagnostic probes .
  • Anti-plant Virus Reagents: Phenanthrene-containing N-heterocyclic compounds have exhibited anti-TMV (tobacco mosaic virus) activity .

Isoxazoles and Heterocyclic Compounds

  • Heterocyclic compounds, including those with nitrogen, are investigated for actoprotective activity, which is the ability to increase physical working capacity under extreme conditions .
  • Heterocyclic N-oxides are an emerging class of therapeutic agents .
  • Heterocyclic scaffolds have applications in the treatment of Alzheimer's Disease .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent Position and Group Molecular Formula Molecular Weight Key References
Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate 5-bromo-2-methoxyphenyl C₁₄H₁₃BrNO₄ 354.17 Target Compound
Ethyl 3-(4-bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate (45l) 4-bromothiophen-2-yl C₁₁H₁₀BrNO₃S 316.07
Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate (3d) 2,3-dichlorophenyl C₁₃H₁₁Cl₂NO₃ 300.14
Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate (25) 3-methoxyphenyl C₁₄H₁₅NO₄ 261.27
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (QB-0860) 4-fluorophenyl C₁₃H₁₂FNO₃ 249.24
Ethyl 3-(9-chloro-10-oxo-anthracen-9-yl)-5-methylisoxazole-4-carboxylate Anthracenyl-chloro C₂₁H₁₆ClNO₄ 381.81

Key Observations :

  • Steric Effects : The ortho-methoxy group in the target compound may introduce steric hindrance, contrasting with para-substituted analogs (e.g., 3-(4-fluorophenyl)), which exhibit less steric strain .
  • Heterocyclic vs.

Insights :

  • Higher yields are observed for para-substituted analogs (e.g., 3-(3-methoxyphenyl): 96% ) compared to ortho-substituted derivatives, likely due to reduced steric hindrance.
  • The target compound’s ortho-methoxy and bromine substituents may necessitate optimized reaction conditions to mitigate steric and electronic challenges.

Physicochemical Properties

Lipophilicity (LogP) and Solubility
  • Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate : LogP = 2.97 .
  • Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate : Higher fluorine electronegativity may reduce LogP compared to brominated analogs.
  • Target Compound : The bromine atom likely increases LogP (predicted ~3.2), enhancing membrane permeability but reducing aqueous solubility.
Crystallographic Features
  • Anthracenyl Derivative (C₂₁H₁₆ClNO₄): Edge-to-face π-stacking interactions (3.1–5.1 Å distances) dominate crystal packing, with weak C–H⋯O/N interactions .
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate : Simpler phenyl substituents result in less complex crystal lattices, favoring van der Waals interactions .

Biological Activity

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, a compound belonging to the isoxazole family, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrNO4C_{14}H_{14}BrNO_4 with a molecular weight of approximately 340.17 g/mol. The compound features a bromo-substituted aromatic ring and an isoxazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC14H14BrNO4
Molecular Weight340.16900 g/mol
LogP3.5978
PSA (Polar Surface Area)61.56 Ų

Biological Activities

Antitumor Activity
Research indicates that isoxazole derivatives exhibit notable antitumor properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, particularly in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, showcasing a synergistic effect that enhances cytotoxicity .

Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Isoxazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The specific mechanisms through which this compound exerts these effects warrant further investigation.

Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although comprehensive data on its efficacy against specific pathogens remain limited. The structural features of isoxazoles contribute to their interaction with microbial targets, making them candidates for further exploration in antimicrobial drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Substituents on the aromatic ring, such as bromine and methoxy groups, influence both the lipophilicity and the binding affinity of the compound to biological targets. Studies have shown that variations in these substituents can significantly alter the pharmacological profile and potency against various disease models .

Case Studies

  • Breast Cancer Cell Lines
    A study evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells. Results indicated that this compound exhibited higher cytotoxicity compared to standard treatments when used in combination with doxorubicin, suggesting potential for improved therapeutic strategies in treating resistant breast cancer subtypes .
  • Inflammation Models
    In animal models of inflammation, compounds similar to this compound have shown reductions in inflammatory markers and improved clinical outcomes, supporting its potential role as an anti-inflammatory agent .

Q & A

Q. What synthetic routes are recommended for preparing Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how can purity be validated?

The compound can be synthesized via multi-step reactions involving condensation of brominated aromatic aldehydes with β-keto esters under acidic or basic conditions. For example, a related compound (Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) was synthesized using petroleum ether/ethyl acetate (95:5) for crystallization, followed by characterization via TLC, NMR, IR, and mass spectroscopy to confirm purity and structure . Melting point analysis and HPLC can further validate batch consistency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Essential techniques include:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), ester carbonyl (δ ~165–170 ppm), and brominated aromatic protons (δ ~7.0–7.5 ppm) .
  • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bromine isotopes (e.g., ¹⁸⁸Br/⁹⁰Br ratio) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (e.g., using SHELX programs ) reveals intramolecular hydrogen bonding (C–H···O/N) and π-π stacking between aromatic rings. For example, a related isoxazole derivative exhibited edge-to-face π-stacking (centroid distance: ~5.1 Å, angle: ~58°) and C–H···O interactions stabilizing the crystal lattice . Hirshfeld surface analysis quantifies intermolecular contributions (e.g., H···H interactions dominate at ~34%, while C···C interactions are minimal at ~2.5%) .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding interactions in pharmacological studies?

Density Functional Theory (DFT) can optimize molecular geometry and calculate electrostatic potential surfaces to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) paired with Molecular Dynamics (MD) simulations can model interactions with biological targets, such as DNA G-quadruplexes, leveraging structural analogs with demonstrated π-stacking activity .

Q. How can researchers resolve contradictions in reported intermolecular interaction profiles for this compound?

Discrepancies in hydrogen bonding or π-stacking data may arise from crystallization solvent polarity or temperature. To address this:

  • Compare Hirshfeld surface analyses across multiple crystal forms .
  • Perform temperature-dependent crystallography to assess thermal motion effects .
  • Validate computational models (e.g., Mercury CSD) against experimental data .

Experimental Design & Optimization

Q. What strategies improve yield in the synthesis of brominated isoxazole derivatives like this compound?

  • Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products.
  • Optimize stoichiometry of bromine sources (e.g., NBS vs. Br₂) to minimize over-halogenation.
  • Employ Pd-catalyzed cross-coupling for regioselective bromine introduction .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s antitumor potential?

  • Test against glioblastoma (e.g., SNB-19 cells) at concentrations up to 25 µM, as structurally similar compounds show activity in this range .
  • Use MTT assays to measure viability and compare IC₅₀ values against positive controls (e.g., doxorubicin).
  • Pair with apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanism .

Data Interpretation & Challenges

Q. Why might this compound exhibit low cytotoxicity despite structural similarity to bioactive analogs?

Subtle differences in substituents (e.g., methoxy vs. chloro groups) can alter pharmacokinetics or target affinity. For example, fluorinated analogs show enhanced membrane permeability due to lipophilicity . Perform SAR studies to identify critical functional groups.

Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data?

Refine force fields in MD simulations using experimental bond lengths/angles from X-ray data . Validate electrostatic potential maps against DFT-calculated charges .

Methodological Resources

  • Crystallography : Use SHELXL/SHELXS for refinement .
  • Spectroscopy : Reference PubChem/EPA DSSTox for spectral libraries .
  • Safety : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.